
1-(3-Bromo-2-nitrophenyl)-4-(pyridin-2-YL)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-2-nitrophenyl)-4-(pyridin-2-YL)piperazine is a complex organic compound that features a piperazine ring substituted with a bromonitrophenyl group and a pyridinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2-nitrophenyl)-4-(pyridin-2-YL)piperazine typically involves multi-step organic reactions. One common method includes:
Nitration and Bromination: The starting material, 2-nitroaniline, undergoes bromination to introduce a bromine atom at the 3-position, forming 3-bromo-2-nitroaniline.
Piperazine Substitution: The bromonitroaniline is then reacted with 2-chloropyridine in the presence of a base, such as potassium carbonate, to form the desired piperazine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromo-2-nitrophenyl)-4-(pyridin-2-YL)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles (e.g., thiols, amines), base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Major Products:
Reduction: 1-(3-Amino-2-nitrophenyl)-4-(pyridin-2-YL)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-2-nitrophenyl)-4-(pyridin-2-YL)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-2-nitrophenyl)-4-(pyridin-2-YL)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloro-2-nitrophenyl)-4-(pyridin-2-YL)piperazine: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromo-2-nitrophenyl)-4-(pyridin-3-YL)piperazine: Similar structure but with the pyridinyl group at a different position.
Uniqueness: 1-(3-Bromo-2-nitrophenyl)-4-(pyridin-2-YL)piperazine is unique due to the specific positioning of the bromonitrophenyl and pyridinyl groups, which can influence its reactivity and interaction with biological targets.
Eigenschaften
Molekularformel |
C15H15BrN4O2 |
|---|---|
Molekulargewicht |
363.21 g/mol |
IUPAC-Name |
1-(3-bromo-2-nitrophenyl)-4-pyridin-2-ylpiperazine |
InChI |
InChI=1S/C15H15BrN4O2/c16-12-4-3-5-13(15(12)20(21)22)18-8-10-19(11-9-18)14-6-1-2-7-17-14/h1-7H,8-11H2 |
InChI-Schlüssel |
ZDDVIWZPYCKCIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=C(C(=CC=C2)Br)[N+](=O)[O-])C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




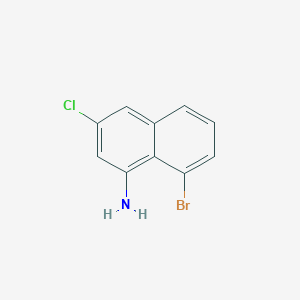
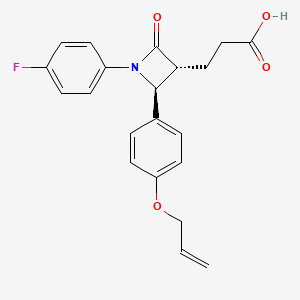
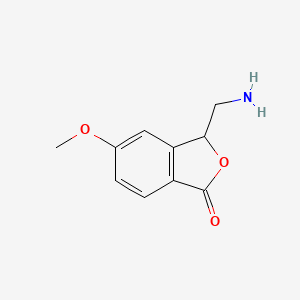
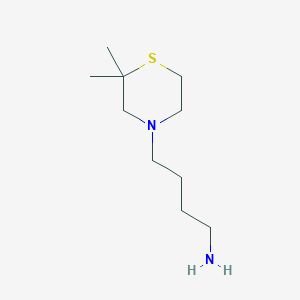
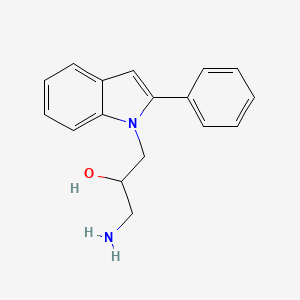
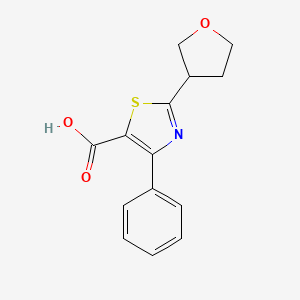
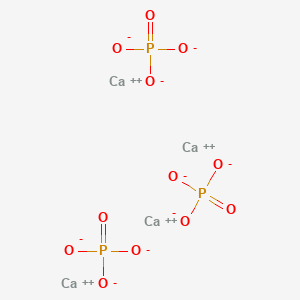
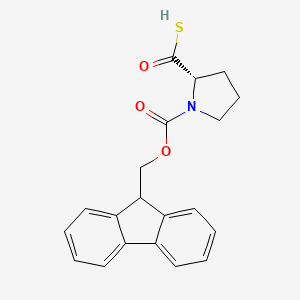
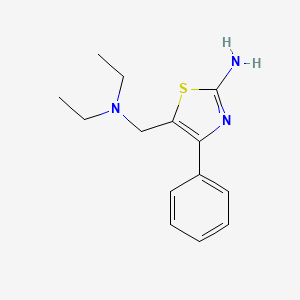

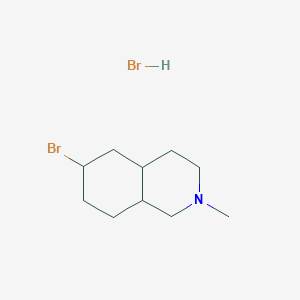
![2-(Aminomethyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B15204545.png)
